molecular formula C20H25NO3 B119725 (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol CAS No. 155836-48-9

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

Cat. No. B119725
M. Wt: 327.4 g/mol
InChI Key: OGVCRJDQGBIHAG-KRWDZBQOSA-N
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Description

“®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Chemical Reactions Analysis

The Boc group is used in various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Stereocontrolled Synthesis

The compound is pivotal in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, illustrating its role in creating complex amino acid derivatives. A practical, stereocontrolled method from (l)-phenylalanine has been developed to synthesize hydroxyethylene dipeptide isosteres corresponding to Phe–Phe, showcasing the compound's utility in peptide synthesis (Nadin et al., 2001).

Butoxycarbonylation of Amino Acids

It serves as a key reactant in the butoxycarbonylation of amino acids and their derivatives, leading to a variety of protected amino acids crucial for peptide synthesis. This process is essential for the tert-butoxycarbonyl (Boc) protection strategy, widely used in peptide chemistry (Keller et al., 2003).

Molecular Structure Analysis

Investigations into the IR spectra of N-tert-butoxycarbonyl-amino acids, including derivatives of the compound , at different temperatures have provided insights into the behavior of NH⋯O or OH⋯O hydrogen bonds. This research is fundamental to understanding molecular interactions and structure (Bruyneel & Zeegers-Huyskens, 2000).

Solid-Phase Synthesis Applications

The compound has been utilized in the synthesis of peptide α-carboxamides, indicating its applicability in solid-phase synthesis techniques. This demonstrates its versatility in creating handles for peptide synthesis, enabling the production of complex peptide sequences (Gaehde & Matsueda, 2009).

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been explored . This suggests potential future directions in the synthesis of peptides and other compounds involving the Boc group .

properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVCRJDQGBIHAG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935297
Record name tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

CAS RN

155836-48-9
Record name 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155836-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol
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